

Quantification of N-Stearoyl Taurine in Plasma using UPLC-MS/MS

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Compound of Interest

Compound Name: *N-Stearoyl Taurine*

Cat. No.: B024238

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and specific quantification of **N-Stearoyl Taurine** in plasma samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

N-Stearoyl Taurine is an endogenous N-acyl taurine (NAT), a class of bioactive lipid mediators.[1][2] NATs are involved in various physiological processes, including the regulation of glucose homeostasis and insulin secretion.[3][4] The enzyme Fatty Acid Amide Hydrolase (FAAH) is known to regulate the levels of NATs.[3][5] Given their emerging role in metabolic diseases, accurate quantification of specific NATs like **N-Stearoyl Taurine** in biological matrices is crucial for advancing research and drug development in this area. This application note describes a robust UPLC-MS/MS method for the determination of **N-Stearoyl Taurine** in plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used method for the extraction of small molecules from biological matrices due to its simplicity and efficiency.^{[3][4]} For the analysis of **N-Stearoyl Taurine**, protein precipitation using a cold organic solvent is employed to remove larger protein molecules that can interfere with the analysis.

Materials:

- Human plasma (or species of interest)
- **N-Stearoyl Taurine** standard
- Internal Standard (IS): d4-C20:4 NAT or other suitable stable isotope-labeled NAT
- Methanol (LC-MS grade), chilled to -20°C
- Microcentrifuge tubes (1.5 mL)
- Centrifuge capable of reaching >12,000 x g
- Pipettes and tips

Procedure:

- Thaw plasma samples on ice.
- In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
- Add 10 µL of the internal standard working solution to each plasma sample.
- Add 300 µL of ice-cold methanol to precipitate the proteins.
- Vortex the mixture for 30 seconds.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.^[6]
- Centrifuge the tubes at 15,000 x g for 15 minutes at 4°C.^{[7][8]}
- Carefully collect the supernatant without disturbing the protein pellet.

- Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and centrifuge at 1,000 x g for 5 minutes.
- Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
- UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent^[1]

UPLC Conditions:

Parameter	Value
Column	ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Autosampler Temp.	10°C

Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
0.5	5
5.0	95
6.0	95
6.1	5
8.0	5

MS/MS Conditions:

The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for optimal detection of **N-Stearoyl Taurine**. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

Parameter	Value
Ionization Mode	ESI-
Capillary Voltage	2.5 kV
Source Temperature	150°C
Desolvation Temp.	500°C
Cone Gas Flow	50 L/Hr
Desolvation Gas Flow	800 L/Hr

MRM Transitions:

The following MRM transitions should be monitored. The precursor ion for **N-Stearoyl Taurine** in negative mode is [M-H]⁻, with a mass-to-charge ratio (m/z) of 390.3.[\[2\]](#) Diagnostic product ions are observed at m/z 80 and 107.[\[1\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
N-Stearoyl Taurine (Quantifier)	390.3	80.0	0.05	30	25
N-Stearoyl Taurine (Qualifier)	390.3	107.0	0.05	30	20
Internal Standard (e.g., d4-C20:4 NAT)	User Defined	User Defined	0.05	Optimized	Optimized

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Data Presentation

Quantitative Data Summary

The method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes typical performance characteristics for the quantification of N-acyl taurines.

[1][2]

Parameter	Result
Linearity Range	1 - 300 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Quantification (LOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the quantification of **N-Stearoyl Taurine** from plasma samples.

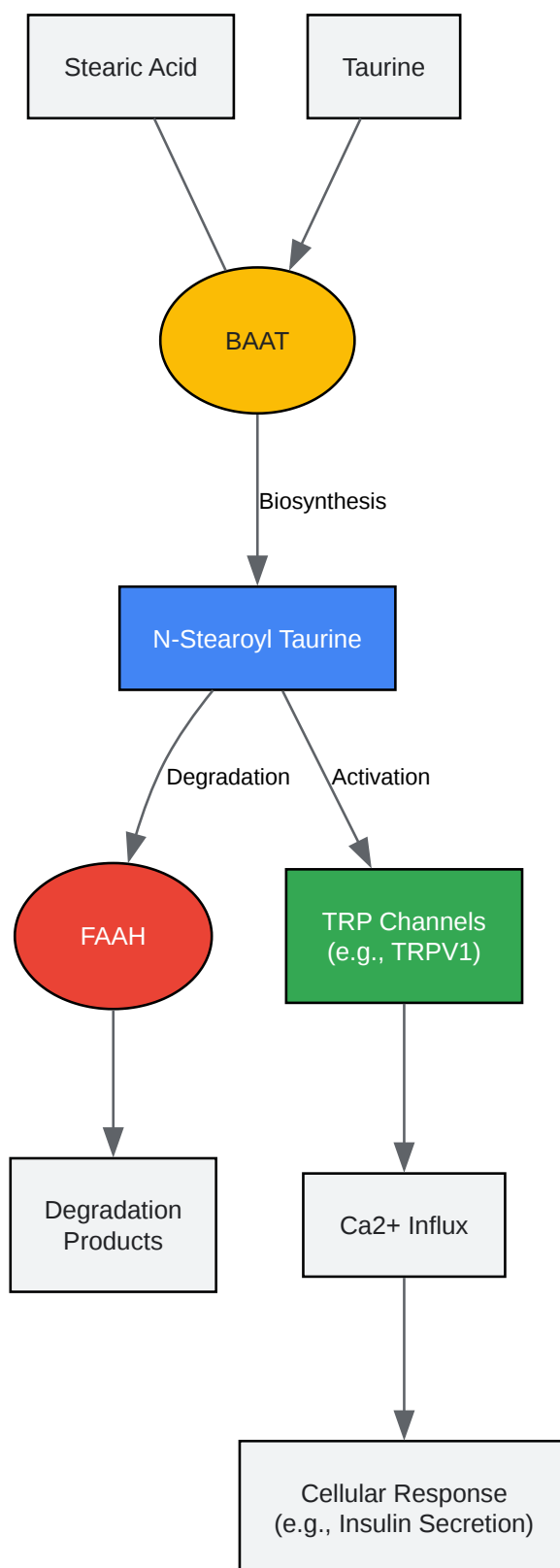


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Caption: Experimental workflow for **N-Stearoyl Taurine** quantification.

Biosynthesis and Signaling Pathway of N-Stearoyl Taurine

This diagram outlines the biosynthesis of **N-Stearoyl Taurine** and its known signaling interactions.



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Caption: Biosynthesis and signaling of **N-Stearoyl Taurine**.

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